molecular formula C20H22N2O B11632336 3-(4-methylphenyl)-2-pentylquinazolin-4(3H)-one

3-(4-methylphenyl)-2-pentylquinazolin-4(3H)-one

Cat. No.: B11632336
M. Wt: 306.4 g/mol
InChI Key: MMRDJSGDJYJGHK-UHFFFAOYSA-N
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Description

3-(4-METHYLPHENYL)-2-PENTYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHYLPHENYL)-2-PENTYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves the condensation of 4-methylbenzylamine with 2-pentyl-3,4-dihydroquinazolin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods offer advantages in terms of reaction time, yield, and environmental impact. Continuous flow synthesis, for example, allows for precise control over reaction parameters and can be easily scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHYLPHENYL)-2-PENTYL-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-METHYLPHENYL)-2-PENTYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone structures, such as 2-phenylquinazolin-4-one and 2-methylquinazolin-4-one.

    Benzoxazine Derivatives: Compounds with a benzoxazine ring, which share some structural similarities with quinazolinones.

Uniqueness

3-(4-METHYLPHENYL)-2-PENTYL-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific substitution pattern and the presence of both a quinazolinone core and a pentyl side chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

3-(4-methylphenyl)-2-pentylquinazolin-4-one

InChI

InChI=1S/C20H22N2O/c1-3-4-5-10-19-21-18-9-7-6-8-17(18)20(23)22(19)16-13-11-15(2)12-14-16/h6-9,11-14H,3-5,10H2,1-2H3

InChI Key

MMRDJSGDJYJGHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C

Origin of Product

United States

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